REACTION_CXSMILES
|
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[S:17])[CH3:16])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrBr>C(Cl)Cl>[CH3:16][C:15]1[S:17][C:10]2[CH:9]=[C:8]([O:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH:13]=[CH:12][C:11]=2[N:14]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction (TLC monitoring)
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried, (Na2SO4),
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica (230-400 M)
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C=CC(=C2)OC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.08 g | |
YIELD: PERCENTYIELD | 10.3% | |
YIELD: CALCULATEDPERCENTYIELD | 10.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |